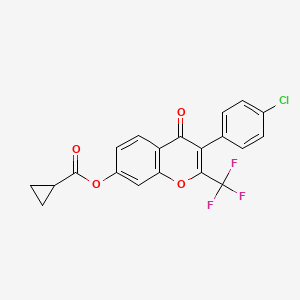

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate

Description

This compound is a chromenone derivative featuring a 4-chlorophenyl group at position 3, a trifluoromethyl (-CF₃) substituent at position 2, and a cyclopropanecarboxylate ester at position 6. Substituents like -CF₃ and 4-chlorophenyl are electron-withdrawing, enhancing stability and lipophilicity, which may impact applications in agrochemicals or pharmaceuticals .

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF3O4/c21-12-5-3-10(4-6-12)16-17(25)14-8-7-13(27-19(26)11-1-2-11)9-15(14)28-18(16)20(22,23)24/h3-9,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFMNCUZUMMBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features, including a trifluoromethyl group and a chlorophenyl moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name: 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate

Molecular Weight: 396.76 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The trifluoromethyl group enhances metabolic stability and lipid solubility, facilitating interactions with various enzymes. Studies have shown that similar compounds can inhibit cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase-2 (COX-2) .

- Antioxidant Activity: Compounds with chromenone structures often exhibit antioxidant properties, which are essential for protecting cells from oxidative stress .

- Cytotoxicity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

Research Findings

Recent studies have provided insights into the biological activity of 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate:

Table 1: Summary of Biological Activities

Case Studies

- Inhibitory Effects on Cholinesterases: A study evaluated various derivatives similar to 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl cyclopropanecarboxylate for their inhibitory effects on AChE and BChE. The presence of halogen atoms significantly influenced the inhibitory potency, with IC50 values indicating moderate to strong inhibition .

- Antioxidant Potential: Research has shown that compounds containing the chromenone structure exhibit significant antioxidant activity due to their ability to scavenge free radicals. This property is crucial for potential therapeutic applications in diseases related to oxidative stress .

- Cytotoxicity Assessment: The cytotoxic effects against MCF-7 cells were assessed using standard MTT assays. Results indicated that certain derivatives had promising cytotoxic profiles, warranting further investigation into their mechanisms of action and potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

Key Compound for Comparison:

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate ()

- Molecular Formula : C₂₀H₁₆O₄

- Substituents :

- Position 2: Methyl (-CH₃)

- Position 3: Phenyl (-C₆H₅)

- Position 7: Cyclopropanecarboxylate

- Molecular Weight : 320.344 g/mol

- Key Differences :

- The target compound replaces the methyl group at position 2 with -CF₃ and the phenyl group at position 3 with 4-chlorophenyl.

- These substitutions increase molecular weight (estimated ~375–385 g/mol for the target compound) and lipophilicity (logP likely higher due to -CF₃ and Cl).

Table 1: Structural and Electronic Comparison

*Lipophilicity inferred from substituent contributions .

Comparison with Cyclopropanecarboxylate-Containing Pesticides

Cyclopropanecarboxylate esters are common in pyrethroid insecticides (). While structurally distinct from chromenones, their ester moieties share synthetic and hydrolytic traits.

Key Compounds ():

Fenpropathrin: Cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

Acrinathrin: Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3-oxo-3-(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)-1-propenyl)cyclopropanecarboxylate

Table 2: Functional Group and Application Comparison

| Property | Target Compound | Fenpropathrin/Acrinathrin |

|---|---|---|

| Core Structure | Chromenone | Pyrethroid (cyclopropane + ester) |

| Key Functional Groups | -CF₃, 4-Cl-C₆H₄, cyclopropane ester | Cyano, phenoxyphenyl, halogenated |

| Bioactivity | Likely pesticidal (inferred) | Insecticidal |

| Hydrolytic Stability* | Moderate (ester hydrolysis) | Variable (depends on substituents) |

| Environmental Persistence | Higher (Cl and CF₃ resist degradation) | Moderate to high |

*Stability inferred from ester reactivity and substituent effects .

Research Findings and Computational Insights

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining such structures, ensuring accurate determination of substituent conformations .

- Docking Studies : AutoDock4 simulations suggest the target compound’s -CF₃ group may improve binding affinity to pesticidal targets (e.g., insect acetylcholinesterase) compared to methyl or phenyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.